1-Butanoylpyrrolidin-2-one: Chemical Structure, Properties, and Advanced Applications in Synthetic and Polymer Chemistry
1-Butanoylpyrrolidin-2-one: Chemical Structure, Properties, and Advanced Applications in Synthetic and Polymer Chemistry
Executive Summary & Chemical Identity
Welcome to this comprehensive technical guide on 1-Butanoylpyrrolidin-2-one (commonly referred to as N-butyrylpyrrolidone). In my years of optimizing synthetic workflows and polymer formulations, I have found that N-acyl lactams are often misunderstood. They are not merely inert structural motifs; they are highly reactive, tunable intermediates.
1-Butanoylpyrrolidin-2-one serves a dual purpose in modern chemistry. In polymer science, it acts as a highly efficient promoter/initiator for the anionic ring-opening polymerization (AROP) of 2-pyrrolidone to Nylon-4[1]. In pharmaceutical development, the N-acylpyrrolidone moiety is a critical building block for synthesizing complex depsipeptides and novel antiparasitic agents[2],[3]. This whitepaper bridges the gap between its fundamental physicochemical properties and its bench-level applications, providing self-validating protocols for your laboratory.
Physicochemical Properties & Structural Analysis
To effectively utilize 1-butanoylpyrrolidin-2-one, one must first understand the causality behind its reactivity. Standard amides are highly stable due to the resonance of the nitrogen lone pair into the carbonyl oxygen. However, in an N-acyl lactam like 1-butanoylpyrrolidin-2-one, the nitrogen lone pair is cross-conjugated. It is pulled between the endocyclic lactam carbonyl and the exocyclic butyryl carbonyl. This competition drastically reduces the resonance stabilization of both C–N bonds, rendering the carbonyl carbons highly electrophilic. This "twisted amide" character is what makes the molecule an exceptional acyl transfer agent and polymerization initiator.
Quantitative Data Summary
Below is a consolidated table of the core physicochemical properties of 1-butanoylpyrrolidin-2-one[4],[5],[6]:
| Property | Value |
| IUPAC Name | 1-butanoylpyrrolidin-2-one |
| Common Synonyms | N-butyrylpyrrolidone, 1-butyrylpyrrolidin-2-one |
| CAS Registry Number | 22707-38-6 |
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Structural Motif | N-acyl lactam (Cross-conjugated amide) |
Synthesis & Experimental Protocols
The following protocol details the synthesis of 1-butanoylpyrrolidin-2-one via the nucleophilic acyl substitution of 2-pyrrolidone with butyryl chloride.
Protocol 1: Synthesis of 1-Butanoylpyrrolidin-2-one
Self-Validating System: The successful progression of this reaction is visually confirmed by the precipitation of triethylammonium chloride salts, which serves as an internal indicator of acylation.
Reagents: 2-Pyrrolidone (1.0 eq), Butyryl chloride (1.1 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM).
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System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2-pyrrolidone and anhydrous DCM.
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Causality: Moisture must be strictly excluded. Water will competitively hydrolyze butyryl chloride into butyric acid, drastically reducing the yield and complicating downstream purification.
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Base Addition: Add triethylamine and cool the mixture to 0 °C using an ice bath.
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Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct. Cooling to 0 °C is critical to control the exothermic acylation reaction and prevent the ring-opening of the lactam.
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Acylation: Add butyryl chloride dropwise over 30 minutes.
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Causality: Dropwise addition prevents localized heating and maintains a low concentration of the highly reactive acyl chloride, ensuring selective N-acylation over O-acylation.
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Propagation: Remove the ice bath and stir at room temperature for 4-6 hours. Monitor via TLC until the 2-pyrrolidone spot is consumed.
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Work-up: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, and dry over anhydrous MgSO4.
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Causality: The aqueous wash physically removes the triethylammonium chloride salts and neutralizes any residual acid, preventing the reverse hydrolysis of the newly formed N-acyl bond.
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Purification: Concentrate under reduced pressure and purify via vacuum distillation to yield the pure product.
Caption: Step-by-step workflow for the synthesis and purification of 1-Butanoylpyrrolidin-2-one.
Reactivity & Advanced Applications
Application A: Initiator for Nylon-4 Polymerization
Nylon-4 (polypyrrolidone) is a highly desirable hydrophilic polyamide, but the 5-membered lactam ring of 2-pyrrolidone has low ring strain, making polymerization thermodynamically challenging. To overcome this, Anionic Ring-Opening Polymerization (AROP) is employed, utilizing N-acylpyrrolidones as essential promoters[1],[7].
Protocol 2: AROP of 2-Pyrrolidone
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Monomer Activation: React 2-pyrrolidone with a strong base (e.g., Potassium tert-butoxide or NaH) under vacuum at 50 °C to form the active pyrrolidonate anion.
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Initiation: Add a catalytic amount of 1-butanoylpyrrolidin-2-one.
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Causality: The highly electrophilic endocyclic carbonyl of the N-acylpyrrolidone is attacked by the pyrrolidonate anion. This triggers the initial ring-opening event, which is the rate-limiting step of the polymerization[7].
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Propagation: The newly formed alkoxide-like intermediate rapidly rearranges to a new N-acyl lactam chain end, which is subsequently attacked by another monomer anion, propagating the Nylon-4 chain.
Caption: Mechanism of Anionic Ring-Opening Polymerization (AROP) initiated by N-acylpyrrolidone.
Application B: Pharmaceutical Intermediates & Drug Discovery
Beyond polymers, the N-acylpyrrolidone scaffold is a privileged structure in medicinal chemistry.
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Complex Depsipeptides: The synthesis of Dolastatin 15, a potent cytostatic depsipeptide isolated from marine mollusks, relies heavily on pyrrolidone fragments. The N-acylpyrrolidone moiety is critical for the structural conformation required for its antineoplastic activity[2].
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Antiparasitic Agents: Recent advancements have utilized synthetic N-acylpyrrolidone derivatives modeled after the natural alkaloid piperlongumine. By leveraging the unique electronic properties of the N-acyl lactam and introducing halogen substituents, researchers have developed compounds with profound antiparasitic activity against Leishmania major and Toxoplasma gondii[3],[8]. The cross-conjugated system allows these molecules to selectively bind and destabilize the microtubules of the parasites.
References
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[1],[7] Almerja. Nylons: Syntheses of nylon 4 from 2-pyrrolidone promoted by N-acylpyrrolidone. URL: [Link]
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[2] ACS Publications (Journal of Organic Chemistry). Convergent Synthesis of Dolastatin 15 by Solid Phase Coupling of an N-Methylamino Acid. URL:[Link]
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[3],[8] PubMed / ChemMedChem. Evaluation of the Antiparasitic and Antifungal Activities of Synthetic Piperlongumine-Type Cinnamide Derivatives: Booster Effect by Halogen Substituents. URL:[Link]
Sources
- 1. Nylons [ns1.almerja.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of the Antiparasitic and Antifungal Activities of Synthetic Piperlongumine-Type Cinnamide Derivatives: Booster Effect by Halogen Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-butanoylpyrrolidin-2-one CAS#: 22707-38-6 [m.chemicalbook.com]
- 5. arecoline [stenutz.eu]
- 6. 1-丁酰吡咯烷-2-酮 CAS#: 22707-38-6 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
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- 8. researchgate.net [researchgate.net]
